Acétate de 6-bromo-1H-indole-3-yle

Vue d'ensemble

Description

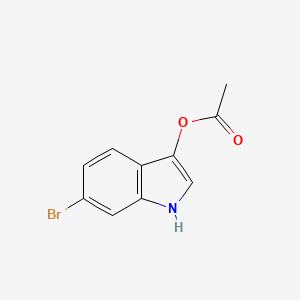

6-Bromo-1H-indol-3-yl acetate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 6-Bromo-1H-indol-3-yl acetate is characterized by the presence of a bromine atom at the 6th position of the indole ring and an acetate group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound .

Applications De Recherche Scientifique

6-Bromo-1H-indol-3-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mécanisme D'action

Target of Action

6-Bromo-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

The compound interacts with its targets primarily through binding interactions. The indole nucleus in the compound allows it to readily bind to these receptors . The resulting changes often involve alterations in the activity of the receptor, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s indole nucleus may enhance its bioavailability, as indole derivatives are known to be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of 6-Bromo-1H-indol-3-yl acetate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include alterations in cell signaling, gene expression, and metabolic activity, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-1H-indol-3-yl acetate. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-3-yl acetate typically involves the bromination of indole derivatives followed by acetylation. One common method includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-indole-3-acetic acid is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of 6-Bromo-1H-indol-3-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the acetate group.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted indole derivatives

- Oxidized indole derivatives

- Reduced indole derivatives

Comparaison Avec Des Composés Similaires

- 6-Chloro-1H-indol-3-yl acetate

- 6-Fluoro-1H-indol-3-yl acetate

- 6-Iodo-1H-indol-3-yl acetate

Comparison: 6-Bromo-1H-indol-3-yl acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .

Activité Biologique

6-Bromo-1H-indol-3-yl acetate is a compound with significant biological activity, primarily due to its indole structure, which is known for its diverse pharmacological properties. This article explores the various biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Biological Activities

The biological activities of 6-bromo-1H-indol-3-yl acetate can be categorized into several key areas:

- Antimicrobial Activity : Indole derivatives, including 6-bromo-1H-indol-3-yl acetate, exhibit notable antimicrobial properties against various pathogens. Studies have shown that compounds derived from indole can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that this compound has cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) . The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, thereby reducing inflammation in various models .

The mechanism of action for 6-bromo-1H-indol-3-yl acetate involves several biochemical interactions:

- Receptor Binding : This compound binds with high affinity to multiple receptors, which may include those involved in inflammatory and cancer pathways. The indole nucleus facilitates these binding interactions .

- Biochemical Pathways : Indole derivatives are known to influence various biochemical pathways, including those related to oxidative stress and cellular signaling. They can act as antioxidants and may modulate the activity of enzymes involved in inflammation .

Pharmacokinetics

The pharmacokinetic profile of 6-bromo-1H-indol-3-yl acetate suggests favorable absorption and distribution characteristics due to the presence of the indole nucleus. This structure enhances bioavailability, allowing for effective therapeutic concentrations in biological systems .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 6-bromoindole derivatives against resistant bacterial strains. The results indicated that modifications to the indole structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations as low as 4 µg/mL against MSSA and MRSA .

Anticancer Evaluation

In vitro studies using the MTT assay revealed that 6-bromo-1H-indol-3-yl acetate exhibited substantial cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 6-Bromo-1H-indol-3-yl acetate | High | High | Moderate |

| 6-Chloro-1H-indol-3-yl acetate | Moderate | Moderate | Low |

| 6-Fluoro-1H-indol-3-yl acetate | Low | High | Moderate |

This table highlights the unique profile of 6-bromo-1H-indol-3-yl acetate compared to its analogs. The presence of bromine contributes to its enhanced biological activities.

Propriétés

IUPAC Name |

(6-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDPDLGBFTITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740632 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-17-1 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.